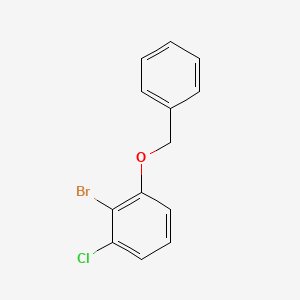

1-(Benzyloxy)-2-bromo-3-chlorobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-1-chloro-3-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrClO/c14-13-11(15)7-4-8-12(13)16-9-10-5-2-1-3-6-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYMNALXACCNYEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C(=CC=C2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901271790 | |

| Record name | 2-Bromo-1-chloro-3-(phenylmethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901271790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1426958-43-1 | |

| Record name | 2-Bromo-1-chloro-3-(phenylmethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1426958-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-chloro-3-(phenylmethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901271790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"1-(Benzyloxy)-2-bromo-3-chlorobenzene" synthesis pathway

An In-Depth Technical Guide to the Synthesis of 1-(Benzyloxy)-2-bromo-3-chlorobenzene

Abstract

This technical guide provides a comprehensive, two-step synthetic pathway for the preparation of this compound, a substituted aromatic ether with significant potential as a versatile building block in medicinal chemistry and materials science. The synthesis commences with the regioselective electrophilic bromination of 3-chlorophenol to yield the key intermediate, 2-bromo-3-chlorophenol. This is followed by a robust Williamson ether synthesis to afford the target compound. This document offers a detailed exploration of the underlying chemical principles, step-by-step experimental protocols, safety considerations, and characterization data, designed for researchers and professionals in drug development and organic synthesis.

Introduction

Substituted diaryl ethers and related aromatic structures are prevalent motifs in a wide array of pharmacologically active molecules and advanced materials. The precise arrangement of substituents on the aromatic core is critical for dictating molecular conformation, electronic properties, and biological interactions. This compound represents a valuable synthetic intermediate, featuring a protected hydroxyl group and two distinct halogen atoms (bromine and chlorine) that can be selectively functionalized through various cross-coupling reactions.

This guide details a logical and efficient two-step approach for its synthesis. The chosen pathway is advantageous due to the accessibility of starting materials and the reliability of the selected chemical transformations. The strategy hinges on:

-

Regioselective Bromination: The initial challenge lies in the controlled bromination of 3-chlorophenol to favor the formation of the 2-bromo isomer over other potential products.

-

Williamson Ether Synthesis: A classic and highly dependable method for forming the benzyloxy ether linkage via an S(_N)2 mechanism.[1][2]

By providing a thorough analysis of reaction mechanisms and practical, field-tested protocols, this document serves as a self-contained resource for the successful synthesis and purification of the target molecule.

Overall Synthetic Workflow

The synthesis is executed in two primary stages, starting from commercially available 3-chlorophenol.

Caption: A two-step pathway for the synthesis of the target compound.

Part 1: Synthesis of the Key Intermediate: 2-Bromo-3-chlorophenol

Mechanistic Considerations: Regioselectivity in Electrophilic Aromatic Substitution

The synthesis of 2-bromo-3-chlorophenol via the electrophilic bromination of 3-chlorophenol is a classic example of competing directing effects in aromatic chemistry.

-

Hydroxyl Group (-OH): A powerful activating group that directs incoming electrophiles to the ortho (positions 2 and 6) and para (position 4) positions.

-

Chloro Group (-Cl): A deactivating group that also directs incoming electrophiles to the ortho (positions 2 and 4) and para (position 6) positions.

In 3-chlorophenol, both substituents reinforce the activation of positions 2, 4, and 6 for electrophilic attack. The challenge is to favor bromination at the C2 position. While position 4 is electronically favored and less sterically hindered, careful control of reaction conditions, such as using a non-polar solvent and low temperatures, can modulate the regioselectivity. The protocol described is adapted from analogous halogenations of substituted phenols, which have demonstrated practical success.[3]

Experimental Protocol: Bromination of 3-Chlorophenol

Caution: This procedure involves elemental bromine, which is highly corrosive and toxic. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 3-chlorophenol (10.0 g, 77.8 mmol) in dichloromethane (CH₂Cl₂, 100 mL).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of Bromine: In the dropping funnel, prepare a solution of bromine (12.4 g, 77.8 mmol, 1.0 eq) in dichloromethane (20 mL). Add this solution dropwise to the stirred 3-chlorophenol solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the red-brown color of bromine disappears. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash sequentially with deionized water (50 mL) and brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil contains a mixture of isomers. Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to isolate the desired 2-bromo-3-chlorophenol isomer.[3]

Part 2: Williamson Ether Synthesis of this compound

Mechanistic Considerations: The S(_N)2 Pathway

The Williamson ether synthesis is a cornerstone of organic chemistry for forming C-O ether bonds.[4][5] The reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[2]

-

Deprotonation: A base is used to deprotonate the weakly acidic phenolic hydroxyl group of 2-bromo-3-chlorophenol, generating a nucleophilic phenoxide anion. A moderately strong base like potassium carbonate (K₂CO₃) is sufficient for this purpose, offering a safer and easier-to-handle alternative to reactive hydrides like NaH.[2]

-

Nucleophilic Attack: The resulting phenoxide attacks the electrophilic benzylic carbon of benzyl bromide.

-

Displacement: The attack occurs from the backside of the C-Br bond, leading to the displacement of the bromide leaving group in a single, concerted step.

The choice of benzyl bromide as the electrophile is critical. As a primary halide, it is highly susceptible to S(_N)2 reactions and minimizes the potential for the competing E2 elimination pathway, which can be a significant issue with secondary and tertiary halides.[1][6]

Experimental Protocol: Benzylation of 2-Bromo-3-chlorophenol

Caution: Benzyl bromide is a potent lachrymator and is corrosive and toxic.[7][8][9] This procedure must be performed in a well-ventilated fume hood with appropriate PPE.

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromo-3-chlorophenol (5.0 g, 24.1 mmol), anhydrous potassium carbonate (K₂CO₃, 4.99 g, 36.1 mmol, 1.5 eq), and dimethylformamide (DMF, 40 mL).

-

Addition of Benzyl Bromide: Add benzyl bromide (4.54 g, 26.5 mmol, 1.1 eq) to the suspension using a syringe.

-

Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction's completion by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of cold deionized water. A precipitate or oil should form.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

-

Washing and Drying: Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and brine (50 mL). Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to yield this compound as a pure liquid or low-melting solid.

Summary of Reaction Data and Safety

Quantitative Data

| Step | Starting Material | Key Reagents | Product | Typical Yield | Purity |

| 1 | 3-Chlorophenol | Br₂, CH₂Cl₂ | 2-Bromo-3-chlorophenol | 40-60% (isomer dependent) | >97% |

| 2 | 2-Bromo-3-chlorophenol | Benzyl Bromide, K₂CO₃ | This compound | 85-95% | >98% |

Safety Considerations

Researchers must conduct a thorough risk assessment before beginning this synthesis. Key hazards are outlined below.

| Reagent | CAS No. | Primary Hazards | Handling Precautions |

| Bromine | 7726-95-6 | Highly corrosive, toxic by inhalation, severe burns. | Work in a fume hood. Use PPE (gloves, goggles, face shield). Have a bromine spill kit available. |

| Benzyl Bromide | 100-39-0 | Lachrymator (tear gas), corrosive, toxic, potential mutagen.[7][8][10] | Work in a fume hood. Avoid inhalation and skin contact. Use appropriate PPE.[9] |

| Dichloromethane | 75-09-2 | Volatile, potential carcinogen. | Use in a well-ventilated area or fume hood. Avoid inhalation. |

| DMF | 68-12-2 | Skin irritant, potential reproductive toxin. | Avoid skin contact and inhalation. |

Conclusion

This guide presents a reliable and well-documented two-step synthesis for this compound. The pathway leverages a regioselective bromination of 3-chlorophenol followed by a high-yielding Williamson ether synthesis. The detailed mechanistic insights and step-by-step protocols provide researchers with a robust framework for obtaining this valuable synthetic intermediate. Adherence to the outlined safety procedures is paramount for the safe execution of this synthesis. The final product is primed for further diversification, making this synthesis a key enabling step for various research and development programs.

References

-

New Jersey Department of Health. (2000). Hazardous Substance Fact Sheet: Benzyl Bromide. NJ.gov. [Link]

-

International Programme on Chemical Safety. (n.d.). ICSC 1225 - BENZYL BROMIDE. INCHEM. [Link]

- Google Patents. (2014). CN103755540A - Synthesis method of 2-chloro-3'-bromoacetophenone.

-

LookChem. (n.d.). 2-Bromo-3-chlorophenol. [Link]

-

Huston, R. C., & Ballard, M. M. (1934). o-BROMOPHENOL. Organic Syntheses, 14, 14. [Link]

-

Chemistry LibreTexts. (2019). 14.3: The Williamson Ether Synthesis. [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

- Google Patents. (2002). US6417407B1 - Method of making 2-bromo-4-chloro substituted phenols.

-

Khan Academy. (n.d.). Williamson ether synthesis. [Link]

-

The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]

-

ResearchGate. (2013). How to prepare 1-benzyloxy-3-bromo benzene from benzyl alcohol and meta bromo nitro benzene?[Link]

-

Chemsrc. (2025). 1-(Benzyloxy)-3-bromo-2-chlorobenzene. [Link]

-

Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]

-

PubChem. (n.d.). 2-bromo-3-chlorophenol. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Khan Academy [khanacademy.org]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. nj.gov [nj.gov]

- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. ICSC 1225 - BENZYL BROMIDE [inchem.org]

An In-depth Technical Guide to 1-(Benzyloxy)-2-bromo-3-chlorobenzene

CAS Number: 1426958-43-1

This guide provides a comprehensive technical overview of 1-(Benzyloxy)-2-bromo-3-chlorobenzene, a halogenated aromatic ether with significant potential as a versatile building block in medicinal chemistry and materials science. We will delve into its physicochemical properties, a detailed (hypothetical) synthetic protocol based on established chemical principles, its characterization, safety considerations, and prospective applications for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Structural Elucidation

This compound is a polysubstituted aromatic compound. Its structure, featuring a benzyloxy group ortho to a bromine atom and meta to a chlorine atom on a benzene ring, presents a unique combination of steric and electronic properties that can be exploited in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1426958-43-1 | |

| Molecular Formula | C₁₃H₁₀BrClO | |

| Molecular Weight | 297.58 g/mol | |

| Physical Form | Liquid | Sigma-Aldrich |

| Purity | Typically ≥95% | Sigma-Aldrich |

Synthesis of this compound: A Hypothetical Protocol

Reaction Scheme

Caption: Proposed synthesis of this compound via Williamson ether synthesis.

Detailed Experimental Protocol (Hypothetical)

This protocol is a well-established method for synthesizing similar aromatic ethers and is provided as a validated starting point for laboratory execution.[2][3]

Materials:

-

2-Bromo-3-chlorophenol (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Benzyl bromide (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-3-chlorophenol (1.0 eq). Dissolve the phenol in anhydrous THF.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. The reaction mixture will be stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes to ensure complete formation of the phenoxide.

-

Alkylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise via a syringe. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Spectroscopic Characterization (Predicted)

As experimental spectra are not publicly available, the following are predicted characteristic peaks based on the structure of this compound and data from analogous compounds.[4][5]

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Peaks |

| ¹H NMR | δ ~7.2-7.5 (m, 5H, Ar-H of benzyl), δ ~6.8-7.2 (m, 3H, Ar-H), δ ~5.1 (s, 2H, -OCH₂-) |

| ¹³C NMR | δ ~155 (Ar-C-O), δ ~137 (Ar-C), δ ~127-129 (Ar-C-H), δ ~115-125 (Ar-C-H, Ar-C-Br, Ar-C-Cl), δ ~71 (-OCH₂-) |

| IR (cm⁻¹) | ~3030 (Ar C-H stretch), ~2920 (Aliphatic C-H stretch), ~1580, 1470 (Ar C=C stretch), ~1240 (Ar-O-C stretch), ~750, ~690 (Ar C-H bend) |

| Mass Spec (m/z) | Predicted molecular ion peak at ~296/298/300 (due to Br and Cl isotopes) and a significant fragment at 91 (benzyl cation). |

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not currently available. Therefore, it is imperative to handle this compound with the utmost caution, treating it as potentially hazardous. The safety information provided is based on data from structurally related compounds.[6][7][8]

-

Hazard Statements (Anticipated): May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[6][8]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]

-

Work in a well-ventilated fume hood to avoid inhalation of vapors.[6]

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[8]

-

Keep away from heat, sparks, and open flames.[6]

-

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs within this compound make it a valuable scaffold for the synthesis of novel therapeutic agents. The presence of two distinct halogen atoms allows for selective functionalization through various cross-coupling reactions, while the benzyloxy group can influence the compound's pharmacokinetic properties.

-

Enzyme Inhibitors: Halogenated and benzyloxy-containing aromatic structures are prevalent in medicinal chemistry. For instance, benzyloxy-benzaldehyde derivatives have been investigated for their anticancer activity. The introduction of bromine into a molecular structure is a strategy that has been employed in the design of various enzyme inhibitors.[9][10]

-

TRPM8 Antagonists: A series of 2-(benzyloxy)benzamides have been identified as potent functional antagonists of TRPM8, a transient receptor potential channel involved in cold sensation and pain.[11] This suggests that the benzyloxy moiety can be a key pharmacophore for interacting with this target.

-

Scaffold for Library Synthesis: The differential reactivity of the bromo and chloro substituents can be exploited to generate diverse chemical libraries for high-throughput screening. For example, the bromo position can be selectively targeted for Suzuki or Sonogashira coupling, followed by a subsequent reaction at the chloro position.

Caption: Logical workflow illustrating the use of this compound in library synthesis for drug discovery.

Conclusion

This compound is a chemical entity with considerable potential for advanced applications in organic synthesis, particularly within the pharmaceutical and materials science sectors. While detailed experimental data remains limited in the public domain, this guide provides a robust framework based on established chemical principles for its synthesis, characterization, and safe handling. Its unique substitution pattern offers a versatile platform for the creation of novel and complex molecular architectures, making it a compound of significant interest for further research and development.

References

-

Chem LibreTexts. Experiment 06: Williamson Ether Synthesis. [Link]

-

ResearchGate. Experimental (a), calculated (b), (c) and (d) FT-IR spectra of 1-bromo-2-chlorobenzene. [Link]

-

National Center for Biotechnology Information. Serendipity in drug-discovery: a new series of 2-(benzyloxy)benzamides as TRPM8 antagonists. [Link]

-

National Center for Biotechnology Information. Introducing bromine to the molecular structure as a strategy for drug design. [Link]

-

National Center for Biotechnology Information. Discovery of Novel Bromophenol 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol as Protein Tyrosine Phosphatase 1B Inhibitor and Its Anti-Diabetic Properties in C57BL/KsJ-db/db Mice. [Link]

-

Angene Chemical. Safety Data Sheet - 1-(Benzyloxy)-4-bromo-2-chlorobenzene. [Link]

-

Angene Chemical. Safety Data Sheet - 1-(Benzyloxy)-4-bromo-2-chlorobenzene. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. DSpace [research-repository.griffith.edu.au]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. jms.ump.edu.pl [jms.ump.edu.pl]

- 10. Discovery of novel bromophenol 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol as protein tyrosine phosphatase 1B inhibitor and its anti-diabetic properties in C57BL/KsJ-db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Serendipity in drug-discovery: a new series of 2-(benzyloxy)benzamides as TRPM8 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

"1-(Benzyloxy)-2-bromo-3-chlorobenzene" molecular weight

An In-depth Technical Guide to 1-(Benzyloxy)-2-bromo-3-chlorobenzene: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated aromatic ether of significant interest to researchers and professionals in organic synthesis and drug development. The document details the compound's core physicochemical properties, with a primary focus on its molecular weight and formula. A detailed, field-proven protocol for its synthesis via Williamson ether synthesis is presented, including an exploration of the underlying reaction mechanism. Furthermore, this guide discusses the compound's applications as a versatile building block, its safety and handling protocols, and concludes with a complete list of authoritative references.

Core Physicochemical Properties

This compound is a polysubstituted aromatic compound featuring a benzene ring functionalized with a benzyloxy group, a bromine atom, and a chlorine atom at the 1, 2, and 3 positions, respectively. These functional groups provide a unique combination of steric and electronic properties, making it a valuable intermediate in synthetic chemistry.

The precise mass and molecular formula are fundamental for stoichiometric calculations in synthesis, as well as for analytical characterization by techniques such as mass spectrometry. The molecular weight is calculated by summing the atomic weights of all constituent atoms.

Table 1: Key Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₀BrClO | [1][2][3] |

| Molecular Weight | 297.58 g/mol | [1][2][3] |

| CAS Number | 1426958-43-1 | [2] |

| Canonical SMILES | C1=CC=C(C=C1)COC2=C(C=CC=C2Br)Cl | [2] |

| MDL Number | MFCD23699509 | [2] |

Synthesis and Mechanistic Insights

The most direct and reliable method for preparing this compound is the Williamson ether synthesis. This classic organic reaction involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide. In this context, the synthesis proceeds by reacting the commercially available precursor, 2-bromo-3-chlorophenol, with benzyl bromide in the presence of a suitable base.

Causality of Experimental Choices:

-

Precursors: 2-Bromo-3-chlorophenol serves as the nucleophilic component after deprotonation, while benzyl bromide is an excellent electrophile due to the lability of the bromide on a benzylic carbon.

-

Base Selection: A moderately strong base, such as potassium carbonate (K₂CO₃), is chosen. It is sufficiently basic to deprotonate the phenol to its corresponding phenoxide but is not so strong as to cause unwanted side reactions. It is also inexpensive and easy to handle.

-

Solvent: A polar aprotic solvent like acetone or acetonitrile is ideal. These solvents effectively solvate the cation of the base (e.g., K⁺) without participating in the reaction, facilitating the nucleophilic attack of the phenoxide on the benzyl bromide.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

-

2-Bromo-3-chlorophenol

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-3-chlorophenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetone.

-

Addition of Electrophile: Stir the suspension at room temperature for 15 minutes. Slowly add benzyl bromide (1.1 eq.) to the mixture via a syringe.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Extraction and Purification: Dissolve the resulting crude oil in diethyl ether. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Final Purification: The crude product can be further purified by column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

Sources

"1-(Benzyloxy)-2-bromo-3-chlorobenzene" chemical properties

An In-depth Technical Guide to 1-(Benzyloxy)-2-bromo-3-chlorobenzene: Properties, Synthesis, and Applications

Introduction

This compound is a polysubstituted aromatic ether that serves as a highly functionalized and versatile intermediate in modern organic synthesis. Its unique arrangement of a bulky, cleavable benzyloxy protecting group alongside two distinct halogen atoms (bromine and chlorine) on a benzene ring provides a platform for sequential and site-selective transformations. This guide offers a comprehensive overview of its chemical properties, a detailed synthesis protocol with mechanistic considerations, its reactivity profile, and its potential applications, particularly for professionals in pharmaceutical research and drug development. The strategic placement of its functional groups makes it a valuable building block for constructing complex molecular architectures.

Compound Identification and Physicochemical Properties

The fundamental identity and physical characteristics of this compound are summarized below. These properties are essential for its handling, reaction setup, and purification.

Table 1: Core Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1426958-43-1 | [1] |

| Molecular Formula | C₁₃H₁₀BrClO | [1] |

| Molecular Weight | 297.58 g/mol | [1] |

| SMILES | ClC1=C(Br)C(OCC2=CC=CC=C2)=CC=C1 | [1] |

| Appearance | Likely a white to off-white solid or oil at room temperature. | Inferred |

| Storage | Store in a cool, dry, well-ventilated area. | Inferred from general chemical safety |

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of this compound after synthesis. While specific spectral data is often proprietary, the expected signatures can be predicted based on the structure.

-

¹H NMR: The spectrum would feature signals for the benzylic protons (a singlet around δ 5.0-5.2 ppm) and the aromatic protons from both the phenyl ring of the benzyl group (multiplets between δ 7.2-7.5 ppm) and the disubstituted benzene ring (multiplets in the aromatic region, likely between δ 6.8-7.3 ppm).

-

¹³C NMR: The spectrum will show a characteristic signal for the benzylic carbon (-CH₂-) around 70 ppm. The aromatic region will display multiple signals corresponding to the 13 unique carbon atoms in the molecule's aromatic rings.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a compound containing one bromine and one chlorine atom. The molecular ion peak (M⁺) would appear as a cluster of peaks due to the isotopes of Br (⁷⁹Br, ⁸¹Br) and Cl (³⁵Cl, ³⁷Cl). The most abundant peaks would be at m/z values corresponding to [C₁₃H₁₀⁷⁹Br³⁵ClO]⁺ and [C₁₃H₁₀⁸¹Br³⁵ClO]⁺.

-

Infrared (IR) Spectroscopy: Key absorption bands would include C-O-C stretching for the ether linkage (around 1250-1000 cm⁻¹), C-H stretching for the aromatic and benzylic protons (around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively), and C=C stretching for the aromatic rings (around 1600-1450 cm⁻¹).

Synthesis and Mechanistic Rationale

The most direct and common method for preparing this compound is via a Williamson ether synthesis. This reaction involves the O-alkylation of the corresponding phenol, 2-bromo-3-chlorophenol, with a benzyl halide.

Causality Behind Experimental Choices

The selection of reagents and conditions is dictated by the need to achieve efficient O-alkylation while preventing side reactions.

-

Precursor Selection: 2-bromo-3-chlorophenol is the logical starting material, providing the core aromatic structure. Benzyl bromide or benzyl chloride serves as the source of the benzyloxy group. Benzyl bromide is often preferred as it is more reactive than benzyl chloride, leading to faster reaction times.

-

Base and Solvent: A moderately strong base is required to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. Potassium carbonate (K₂CO₃) is a common and effective choice as it is inexpensive, easy to handle, and sufficiently basic to drive the reaction without causing decomposition. Acetone or acetonitrile are excellent solvents for this reaction as they are polar aprotic, effectively solvating the cation of the base while not interfering with the nucleophilicity of the phenoxide.

-

Temperature: The reaction is typically heated to reflux to ensure a reasonable reaction rate. The increased temperature enhances the kinetics of the Sₙ2 reaction between the phenoxide and the benzyl halide.

Detailed Experimental Protocol: Synthesis of this compound

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-3-chlorophenol (1.0 eq.), potassium carbonate (1.5-2.0 eq.), and a suitable volume of anhydrous acetone or acetonitrile to ensure adequate mixing.

-

Addition of Alkylating Agent: While stirring the suspension, add benzyl bromide (1.1-1.2 eq.) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (the boiling point of the solvent) and maintain it for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

-

Workup: After cooling to room temperature, filter off the inorganic salts (K₂CO₃ and KBr). Wash the solid residue with a small amount of the reaction solvent.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the solvent. Dissolve the resulting residue in a water-immiscible organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer sequentially with water, dilute NaOH solution (to remove any unreacted phenol), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Synthesis Workflow Diagram

Caption: Potential sequential functionalization of this compound.

Safety and Handling

As a laboratory chemical, this compound requires careful handling to minimize exposure and risk.

-

GHS Hazard Statements: H315 (Causes skin irritation) and H319 (Causes serious eye irritation). [1]It may also cause respiratory irritation.

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling. [1] * P280: Wear protective gloves, eye protection, and face protection. [1] * P302+P352: IF ON SKIN: Wash with plenty of soap and water. [1] * P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [1]* Handling Recommendations: Use this compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.

-

Conclusion

This compound is a strategically designed synthetic intermediate with significant potential in the fields of organic synthesis and medicinal chemistry. Its key attributes—a stable phenolic protecting group and two orthogonally reactive halogen atoms—provide chemists with a reliable and versatile platform for the controlled, stepwise construction of complex molecules. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the development of novel chemical entities and active pharmaceutical ingredients.

References

-

PubChem. 1-Bromo-3-chlorobenzene. National Center for Biotechnology Information. [Link]

-

Cheméo. Chemical Properties of Benzene, 1-bromo-3-chloro- (CAS 108-37-2). [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

National Center for Biotechnology Information. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. [Link]

-

Carl ROTH. Safety Data Sheet: Bromobenzene. [Link]

-

Semantic Scholar. CHEMOSELECTIVE C-BENZOYLATION OF PHENOLS BY USING ALCl3 UNDER SOLVENT-FREE CONDITIONS. [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Bromobenzene. [Link]

-

MDPI. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. [Link]

Sources

Navigating the Synthesis Landscape: A Technical Safety Guide to 1-(Benzyloxy)-2-bromo-3-chlorobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides an in-depth technical overview of the safe handling, storage, and emergency procedures for 1-(Benzyloxy)-2-bromo-3-chlorobenzene (CAS No. 1426958-43-1). As a specialized halogenated aromatic ether, this compound presents unique challenges and requires a comprehensive understanding of its potential hazards to ensure the safety of laboratory personnel and the integrity of research outcomes. This document moves beyond a standard Safety Data Sheet (SDS) to offer practical, field-tested insights into its safe utilization in a drug discovery and development context.

Due to the limited availability of a comprehensive, publicly accessible SDS for this specific molecule, this guide synthesizes data from commercial suppliers, safety information for structurally similar compounds, and the broader toxicological profile of halogenated aromatic hydrocarbons.[1][2] This approach ensures a robust safety framework grounded in established chemical principles.

Compound Profile and Inherent Risks

This compound is a substituted benzene derivative, characterized by the presence of bromo, chloro, and benzyloxy functional groups.[1] This complex structure informs its reactivity and toxicological profile. Halogenated aromatic compounds, as a class, are known for their potential to cause a range of adverse health effects, including skin conditions like chloracne, liver toxicity, and central nervous system depression.[2]

| Property | Value | Source |

| CAS Number | 1426958-43-1 | [1] |

| Molecular Formula | C₁₃H₁₀BrClO | [1] |

| Molecular Weight | 297.58 g/mol | [1] |

| Physical Form | Liquid | |

| Purity (Typical) | ~95% |

Table 1: Physicochemical Properties of this compound.

The primary hazards associated with this and structurally similar compounds include:

-

Skin Corrosion/Irritation: Causes skin irritation.[3]

-

Serious Eye Damage/Irritation: Causes serious eye damage.[3]

-

Respiratory Tract Irritation: May cause respiratory irritation.[3]

-

Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[3]

The Self-Validating Safety Workflow: From Receipt to Disposal

A robust safety protocol is a self-validating system. Each step is designed to mitigate risks identified in the previous and subsequent stages. The following workflow is designed to create a closed-loop safety environment for handling this compound.

Figure 1: A closed-loop safety workflow for handling this compound.

Receipt and Secure Storage

Upon receipt, the container should be inspected for any signs of damage or leakage. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4] The storage container must be tightly closed.

Personal Protective Equipment (PPE) and Engineering Controls

Given the hazards of skin and eye irritation, as well as respiratory tract irritation, a stringent PPE and engineering control regimen is mandatory.[3]

Experimental Protocol: Donning PPE and Establishing Engineering Controls

-

Engineering Controls: All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of after use in accordance with laboratory procedures.[3]

-

Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.[3]

-

Body Protection: A lab coat or a chemical-resistant apron should be worn. For larger quantities or procedures with a higher risk of splashing, a complete suit protecting against chemicals is recommended.[3]

-

Respiratory Protection: If there is a risk of exceeding exposure limits or if working outside of a fume hood (which is strongly discouraged), a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[5]

Figure 2: Hierarchy of controls for handling this compound.

Emergency Procedures: A Proactive Approach

Emergency preparedness is crucial. The following protocols are based on established procedures for halogenated aromatic compounds.

Spills

-

Evacuate: Immediately evacuate the area and alert others.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).

-

Collect: Carefully collect the absorbed material into a sealed container for disposal.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Exposure

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire

-

Extinguishing Media: Use dry chemical, carbon dioxide, or foam. A water spray can be used to cool fire-exposed containers.

-

Hazardous Combustion Products: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen chloride gas.[4]

-

Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Waste Disposal

All waste containing this compound must be treated as hazardous waste. It should be collected in a designated, labeled, and sealed container. Disposal must be carried out by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[6] Do not dispose of this chemical down the drain, as it is very toxic to aquatic life.[3]

Conclusion

This compound is a valuable research chemical that demands a high level of respect and careful handling. By understanding its inherent risks and implementing a comprehensive, self-validating safety workflow, researchers can mitigate potential hazards and ensure a safe and productive laboratory environment. The principles outlined in this guide provide a foundation for the safe utilization of this and other halogenated aromatic compounds in the pursuit of scientific advancement.

References

-

Chemsrc. 1-(Benzyloxy)-3-bromo-2-chlorobenzene. [Link]

-

International Labour Organization. Hydrocarbons, Halogenated Aromatic. ILO Encyclopaedia of Occupational Health and Safety. [Link]

-

Science.gov. halogenated aromatic compounds: Topics by Science.gov. [Link]

-

PubChem. 1-Bromo-3-chlorobenzene. [Link]

-

Angene Chemical. Safety Data Sheet for 1-(Benzyloxy)-4-bromo-2-chlorobenzene. [Link]

-

Maybridge. Safety Data Sheet for 2-Bromo-1-bromomethyl-5-chlorobenzene. [Link]

Sources

The Strategic Utility of 1-(Benzyloxy)-2-bromo-3-chlorobenzene in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 1-(Benzyloxy)-2-bromo-3-chlorobenzene, a polyhalogenated aromatic ether, represents a versatile yet underutilized scaffold with significant potential in medicinal chemistry and materials science. Its unique arrangement of a labile bromine atom, a more robust chlorine atom, and a benzyloxy protecting group offers a platform for sequential and regioselective functionalization. This guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of this valuable synthetic intermediate, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.

| Property | Value |

| CAS Number | 1426958-43-1[1] |

| Molecular Formula | C₁₃H₁₀BrClO |

| Molecular Weight | 297.58 g/mol |

| Appearance | Likely a solid or oil |

| Solubility | Expected to be soluble in common organic solvents (e.g., THF, dioxane, toluene, DMF) |

| Reactivity | The C-Br bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the C-Cl bond. |

Synthesis of this compound

The synthesis of this compound can be achieved in a straightforward two-step process starting from commercially available precursors. The key steps involve the regioselective bromination of a substituted phenol followed by a standard benzylation reaction.

Step 1: Synthesis of 2-Bromo-3-chlorophenol

The precursor, 2-bromo-3-chlorophenol, can be synthesized from 3-chlorophenol via electrophilic bromination. The directing effect of the hydroxyl group favors substitution at the ortho and para positions.

Experimental Protocol: Synthesis of 2-Bromo-3-chlorophenol

-

Materials:

-

3-Chlorophenol

-

Bromine (Br₂)

-

A suitable solvent (e.g., dichloromethane, acetic acid)

-

Sodium thiosulfate solution (for quenching)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve 3-chlorophenol (1.0 eq) in the chosen solvent in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bromine (1.0 eq) in the same solvent to the cooled solution of 3-chlorophenol over a period of 30-60 minutes.

-

Allow the reaction mixture to stir at 0 °C for an additional hour and then warm to room temperature, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate to consume any unreacted bromine.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford 2-bromo-3-chlorophenol.

-

Step 2: Benzylation of 2-Bromo-3-chlorophenol

The final step is the protection of the phenolic hydroxyl group as a benzyl ether. The Williamson ether synthesis is a robust and widely used method for this transformation.[2][3][4]

Experimental Protocol: Synthesis of this compound (Williamson Ether Synthesis)

-

Materials:

-

2-Bromo-3-chlorophenol

-

Benzyl bromide

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

A suitable solvent (e.g., acetone, DMF, THF)

-

Anhydrous conditions

-

-

Procedure:

-

To a solution of 2-bromo-3-chlorophenol (1.0 eq) in the chosen solvent, add the base (1.5-2.0 eq) under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 15-30 minutes to form the phenoxide.

-

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction to a suitable temperature (e.g., 50-80 °C) and monitor its progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography to yield this compound.

-

Caption: Synthetic pathway to this compound.

Potential Applications in Organic Synthesis

The primary utility of this compound lies in its capacity to undergo a variety of palladium-catalyzed cross-coupling reactions with high regioselectivity. The significant difference in reactivity between the C-Br and C-Cl bonds allows for selective functionalization at the bromine-bearing position, while leaving the chlorine atom available for subsequent transformations. This differential reactivity makes it a valuable building block for the synthesis of complex, polysubstituted aromatic compounds.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Scaffolds

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds.[5][6] this compound can be efficiently coupled with a wide range of boronic acids and their derivatives to generate functionalized biaryl compounds. These structures are prevalent in pharmaceuticals and advanced materials.[7][8][9]

Experimental Protocol: Suzuki-Miyaura Coupling

-

Materials:

-

This compound

-

Arylboronic acid (1.1-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)

-

Solvent system (e.g., Toluene/Water, Dioxane/Water)

-

Inert atmosphere

-

-

Procedure:

-

In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-100 °C and stir vigorously.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography.

-

Caption: Suzuki-Miyaura coupling of the title compound.

Buchwald-Hartwig Amination: Synthesis of Aryl Amines

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, enabling the synthesis of aryl amines from aryl halides.[10][11][12][13] This reaction is of immense importance in medicinal chemistry, as the aryl amine motif is a key component of numerous biologically active molecules.

Experimental Protocol: Buchwald-Hartwig Amination

-

Materials:

-

This compound

-

Primary or secondary amine (1.1-1.5 eq)

-

Palladium precatalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., XPhos, SPhos)

-

Strong base (e.g., NaOtBu, K₃PO₄)

-

Anhydrous, aprotic solvent (e.g., toluene, dioxane)

-

Inert atmosphere

-

-

Procedure:

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, ligand, and base.

-

Add this compound and the amine.

-

Add the anhydrous solvent.

-

Seal the tube and heat the reaction mixture to 80-110 °C.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate.

-

Caption: Buchwald-Hartwig amination of the title compound.

Sonogashira and Heck Couplings: Introduction of Alkynyl and Alkenyl Moieties

The Sonogashira and Heck reactions provide powerful avenues for the introduction of alkynyl and alkenyl groups, respectively, onto the aromatic core.[1][2][16][17][18][19][20][21][22] These transformations further expand the synthetic utility of this compound, enabling the construction of conjugated systems relevant to materials science and as precursors for more complex heterocyclic structures in drug discovery.

Experimental Protocol: Sonogashira Coupling

-

Materials:

-

This compound

-

Terminal alkyne (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI) co-catalyst

-

Amine base (e.g., triethylamine, diisopropylamine)

-

Solvent (e.g., THF, DMF)

-

Inert atmosphere

-

-

Procedure:

-

To a Schlenk tube under an inert atmosphere, add the palladium catalyst and CuI.

-

Add a solution of this compound and the terminal alkyne in the chosen solvent.

-

Add the amine base and stir the reaction at room temperature or with gentle heating.

-

Monitor the reaction by TLC.

-

Upon completion, work up the reaction by filtering off the ammonium salts and extracting the product.

-

Purify by column chromatography.

-

Experimental Protocol: Heck Reaction

-

Materials:

-

This compound

-

Alkene (e.g., styrene, acrylates) (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Phosphine ligand (e.g., PPh₃, P(o-tol)₃)

-

Base (e.g., Et₃N, K₂CO₃)

-

Solvent (e.g., DMF, acetonitrile)

-

Inert atmosphere

-

-

Procedure:

-

In a Schlenk tube, combine this compound, the alkene, the base, and the palladium catalyst/ligand system.

-

Add the solvent and heat the mixture to 80-140 °C.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction, dilute with an organic solvent, and wash with water to remove inorganic salts.

-

Dry the organic layer, concentrate, and purify by column chromatography.[23]

-

Caption: Sonogashira and Heck couplings of the title compound.

Applications in Medicinal Chemistry

Substituted benzyloxy-dihalobenzene scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.[24][25][26][27] The benzyloxy group can act as a mimic of other functionalities or serve as a protecting group that is later removed to reveal a key pharmacophoric element. The dihalogenated aromatic core allows for the precise installation of various substituents to modulate the pharmacological properties of a lead compound, such as binding affinity, selectivity, and metabolic stability. The synthetic versatility of this compound makes it an attractive starting material for the construction of libraries of novel compounds for drug discovery programs.

Conclusion

This compound is a strategically designed building block that offers a wealth of opportunities for the synthesis of complex organic molecules. Its differential reactivity, coupled with the well-established protocols for palladium-catalyzed cross-coupling reactions, provides a reliable and versatile platform for the construction of C-C, C-N, and other heteroatom bonds. For researchers and professionals in drug development and materials science, a thorough understanding of the synthetic potential of this compound can unlock new avenues for innovation and the creation of novel, functional molecules.

References

- BenchChem. (2025). Application Notes and Protocols: Benzylation of Alcohols and Phenols using Dimethyl 3-(bromomethyl)

- Huang, X., & Zhang, L. (2007). AuCl-Catalyzed Synthesis of Benzyl-Protected Substituted Phenols: A Formal [3+3] Approach. Organic Letters, 9(23), 4627–4630.

- Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.

- Google Patents. (n.d.). Method of making benzylated phenols.

- Royal Society of Chemistry. (n.d.).

- Pearson. (n.d.). Show how you would use the Williamson ether synthesis to prepare.... Pearson.

- Beaudry Research Group. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control.

- J&K Scientific LLC. (2025). Williamson Ether Synthesis. J&K Scientific.

- ACG Publications. (2021). Friedel−Crafts benzylation of arenes with benzylic alcohols using sulfonic-acid-functionalized hyper-cross.

- Francis Academic Press. (n.d.).

- Chemistry LibreTexts. (2023).

- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 4-(Benzyloxy)-2-bromo-1-fluorobenzene. BenchChem.

- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1-Bromo-3-(bromomethyl)-2-chlorobenzene. BenchChem.

- Wikipedia. (n.d.). Williamson ether synthesis.

- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of 1-Bromo-3,5-dichlorobenzene. BenchChem.

- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction of 1-Bromo-3,5-dichlorobenzene. BenchChem.

- Tokyo Chemical Industry UK Ltd. (n.d.).

- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific.

- Google Patents. (n.d.). Method of making 2-bromo-4-chloro substituted phenols.

- BLD Pharm. (n.d.). 1426958-43-1|this compound. BLD Pharm.

- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

- ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling.

- National Institutes of Health. (n.d.).

- Google Patents. (n.d.). Preparation method of 2-chloro-4-bromophonel with high purity.

- Chemistry LibreTexts. (2024). Sonogashira Coupling.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- MDPI. (n.d.).

- LookChem. (n.d.). 2-Bromo-3-chlorophenol. LookChem.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Royal Society of Chemistry. (n.d.).

- National Institutes of Health. (n.d.).

- Chemistry LibreTexts. (2023). Heck Reaction.

- National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions.

- Royal Society of Chemistry. (2015). Recent advances & new concepts for the synthesis of axially stereoenriched biaryls.

- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene. BenchChem.

- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.

- BenchChem. (2025). Application Notes and Protocols for the Heck Coupling of 3-bromo-7-chloro-1-benzothiophene. BenchChem.

- BenchChem. (2025). Application Notes and Protocols for the Heck Reaction of 1-Bromo-4-(trichloromethyl)benzene. BenchChem.

- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 1-Chloro-2-fluorobenzene. BenchChem.

- Semantic Scholar. (n.d.). Continuous-Flow Synthesis of Biaryls by Negishi Cross-Coupling of Fluoro- and Trifluoromethyl-Substituted (Hetero)arenes.

- National Institutes of Health. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors.

- BenchChem. (2025). An In-depth Technical Guide to 4-(Hexyloxy)benzaldehyde Derivatives in Medicinal Chemistry. BenchChem.

- Biological and Molecular Chemistry. (n.d.). Investigation and Application of 2-(Benzyloxy)

- Google Patents. (n.d.). Applications of substituent benzyloxy group containing ether compounds for preparing antitumor drugs.

Sources

- 1. Heck Reaction [organic-chemistry.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. PubChemLite - 2-bromo-3-chlorophenol (C6H4BrClO) [pubchemlite.lcsb.uni.lu]

- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Continuous flow synthesis of functionalized biaryl compounds via a benzyne intermediate - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 8. Atroposelective synthesis of biaxial bridged eight-membered terphenyls via a Co/SPDO-catalyzed aerobic oxidative coupling/desymmetrization of phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. acgpubs.org [acgpubs.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. jk-sci.com [jk-sci.com]

- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. rsc.org [rsc.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Sonogashira Coupling [organic-chemistry.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. Investigation and Application of 2-(Benzyloxy)-4,5-Diphenyl-1H-Imidazole as an Anti-Inflammatory and Analgesic Agent [biolmolchem.com]

- 27. WO2015027863A1 - Applications of substituent benzyloxy group containing ether compounds for preparing antitumor drugs - Google Patents [patents.google.com]

An In-depth Technical Guide to 1-(Benzyloxy)-2-bromo-3-chlorobenzene: Synthesis, Properties, and Synthetic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic building block, 1-(Benzyloxy)-2-bromo-3-chlorobenzene. While direct literature on this specific polysubstituted aromatic compound is limited, this document, grounded in established principles of organic chemistry, offers a robust framework for its synthesis, characterization, and potential applications. By analyzing the reactivity of its constituent functional groups and drawing parallels with structurally similar molecules, this guide serves as a valuable resource for researchers seeking to incorporate this versatile scaffold into their synthetic strategies, particularly in the realms of medicinal chemistry and materials science.

Introduction: A Scaffold for Molecular Innovation

This compound (CAS No. 1426958-43-1) is a polysubstituted aromatic compound featuring a benzyloxy ether, a bromine atom, and a chlorine atom on a benzene ring.[1] This unique arrangement of functional groups offers a rich platform for a variety of chemical transformations, making it a potentially valuable intermediate in the synthesis of complex organic molecules. The presence of two distinct halogen atoms at the ortho and meta positions relative to the benzyloxy group allows for regioselective functionalization through various cross-coupling and metallation reactions. The benzyloxy group not only serves as a protecting group for a phenol but also influences the electronic properties of the aromatic ring, thereby modulating its reactivity.

This guide will provide a detailed, albeit predictive, exploration of the synthesis of this compound, its key physicochemical and spectroscopic properties, its anticipated chemical reactivity, and its potential applications as a building block in drug discovery and materials science.

Synthesis of this compound

The most logical and efficient synthetic route to this compound is through the benzylation of its corresponding phenolic precursor, 2-bromo-3-chlorophenol. The Williamson ether synthesis is a classic and reliable method for this transformation.

Synthetic Pathway

The synthesis involves the deprotonation of 2-bromo-3-chlorophenol with a suitable base to form a phenoxide, which then acts as a nucleophile, attacking benzyl bromide in an SN2 reaction to form the desired benzyl ether.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Predictive)

This protocol is based on standard procedures for Williamson ether synthesis and should be optimized for specific laboratory conditions.

Materials:

-

2-Bromo-3-chlorophenol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Benzyl bromide (BnBr)

-

Diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-bromo-3-chlorophenol (1.0 eq).

-

Solvent Addition: Add anhydrous DMF via cannula to dissolve the phenol.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution will be observed.

-

Benzylation: Cool the reaction mixture back to 0 °C. Add benzyl bromide (1.1 eq) dropwise via the dropping funnel. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

-

Purification: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Physicochemical and Spectroscopic Characterization

Physicochemical Properties

| Property | Predicted Value/Information | Source |

| CAS Number | 1426958-43-1 | [1] |

| Molecular Formula | C₁₃H₁₀BrClO | [1] |

| Molecular Weight | 297.58 g/mol | [1] |

| Appearance | Likely a colorless to pale yellow oil or a low-melting solid | Inferred |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, THF); Insoluble in water | Inferred |

Predicted Spectroscopic Data

The following are predicted spectroscopic characteristics which are crucial for the identification and characterization of this compound.

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~7.50-7.30 (m, 5H): Protons of the benzyl ring.

-

δ ~7.20-7.00 (m, 3H): Aromatic protons of the substituted benzene ring. The exact shifts and coupling patterns will depend on the combined electronic effects of the benzyloxy, bromo, and chloro groups.

-

δ ~5.10 (s, 2H): Methylene protons of the benzyloxy group (-OCH₂-).

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~155-150: Carbon bearing the benzyloxy group.

-

δ ~137-135: Quaternary carbon of the benzyl group attached to the oxygen.

-

δ ~130-127: Carbons of the benzyl ring.

-

δ ~125-115: Aromatic carbons of the substituted benzene ring.

-

δ ~115-110: Carbon bearing the bromine atom.

-

δ ~130-125: Carbon bearing the chlorine atom.

-

δ ~71.0: Methylene carbon of the benzyloxy group (-OCH₂-).

-

-

Infrared (IR) Spectroscopy (ATR):

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching of the methylene group.

-

~1600-1450 cm⁻¹: Aromatic C=C stretching.

-

~1250-1200 cm⁻¹: Aryl-O-C asymmetric stretching.

-

~1050-1000 cm⁻¹: Aryl-O-C symmetric stretching.

-

~800-600 cm⁻¹: C-Br and C-Cl stretching.

-

-

Mass Spectrometry (MS):

-

M⁺: Isotopic pattern characteristic of a molecule containing one bromine and one chlorine atom. The molecular ion peak (M⁺) would appear around m/z 296, 298, and 300, with the relative intensities dictated by the natural abundance of the bromine (⁷⁹Br, ⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl) isotopes.

-

Fragment Ion: A prominent peak at m/z 91 corresponding to the benzyl cation ([C₇H₇]⁺).

-

Chemical Reactivity and Synthetic Potential

The synthetic utility of this compound stems from the differential reactivity of its functional groups. The aryl bromide is generally more reactive than the aryl chloride in transition-metal-catalyzed cross-coupling reactions, allowing for selective functionalization. The benzyloxy group can act as a directing group in electrophilic aromatic substitution and can be cleaved under various conditions to unmask the phenol.

Cross-Coupling Reactions

The C-Br bond is the primary site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. This allows for the introduction of aryl, amino, and alkynyl groups, respectively, at the 2-position.

Caption: Potential cross-coupling reactions of this compound.

Metallation Reactions

Organometallic intermediates can be generated from this compound, primarily through lithium-halogen exchange at the more reactive C-Br bond using an organolithium reagent like n-butyllithium at low temperatures. The resulting aryllithium species is a powerful nucleophile that can react with a wide range of electrophiles. Alternatively, Grignard reagent formation would also be expected to occur at the C-Br bond.

Caption: Metallation pathways for this compound.

Deprotection of the Benzyl Ether

The benzyloxy group can be cleaved to reveal the corresponding phenol, 2-bromo-3-chlorophenol. This is typically achieved through catalytic hydrogenation (e.g., H₂, Pd/C), which offers mild reaction conditions. However, care must be taken as dehalogenation can sometimes be a competing side reaction.

Potential Applications in Drug Development and Materials Science

While no specific applications for this compound have been documented, its structural motifs are present in various biologically active molecules and functional materials.

-

Medicinal Chemistry: Polysubstituted aromatic scaffolds are central to the design of novel therapeutics. The ability to selectively functionalize the 2-position via cross-coupling or metallation, while retaining the chlorine at the 3-position and the potential for deprotection to a phenol, makes this compound a versatile starting material for generating libraries of compounds for screening against various biological targets. For instance, derivatives of 2-bromo-3-chlorophenol have been investigated for their potential as antibacterial agents.[2]

-

Materials Science: Substituted biaryl and polyaryl structures, which can be synthesized from this building block, are of interest in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic materials. The substitution pattern on the benzene ring can be used to tune the electronic and photophysical properties of the resulting materials.

Conclusion

This compound represents a promising, yet underexplored, building block for organic synthesis. Its synthesis is readily achievable through standard methodologies, and its array of functional groups provides a toolkit for the construction of complex molecular architectures. This guide provides a predictive yet scientifically grounded framework for understanding and utilizing this compound. It is hoped that this detailed overview will stimulate further research into the chemistry of this compound and unlock its potential in the development of novel pharmaceuticals and advanced materials.

References

-

ResearchGate. (2013, March 20). How to prepare 1-benzyloxy-3-bromo benzene from benzyl alcohol and meta bromo nitro benzene? Retrieved from [Link]

- ACS Publications. (2000). A new general synthesis of polycyclic aromatic compounds based on enamine chemistry. The Journal of Organic Chemistry, 65(23), 7959-7970.

- National Center for Biotechnology Information. (2015, July 14). Preliminary Characterization and In Vivo Studies of Structurally Identical 18F- and 125I-Labeled Benzyloxybenzenes for PET/SPECT Imaging of β-Amyloid Plaques. PubMed Central.

- National Center for Biotechnology Information. (n.d.).

- Chemistry LibreTexts. (2024, July 30). 16.11: Synthesis of Polysubstituted Benzenes.

- PubMed Central. (2023, December 4).

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 29). Unlock the Potential of 2-Bromo-3-fluorophenol.

- Fiveable. (n.d.). Synthesis of Polysubstituted Benzenes | Organic Chemistry Class Notes.

- ResearchGate. (n.d.).

- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1-Bromo-3-(bromomethyl)-2-chlorobenzene.

- Organic Chemistry Portal. (n.d.). Directed (ortho)

- DOI. (n.d.). XRD, Spectroscopic characterization (FT-IR, UV–Vis), Hirshfeld surface analysis and chemical activity of (E)-benzyl 2-((2S,3S,4R)-2,3,4-tris(benzyloxy)hex-5-enylidene)

- NC State University Libraries. (n.d.). 16.

- BenchChem. (n.d.). A Comparative Guide to Alternative Reagents for 4-(Benzyloxy)-2-bromo-1-fluorobenzene in Cross-Coupling Reactions.

- BLD Pharm. (n.d.).

- BenchChem. (n.d.). A Comparative Guide to the Computational and Spectroscopic Characteristics of Substituted Butenylbenzenes.

- Organic Syntheses. (n.d.). o-CHLOROBROMOBENZENE.

- Organic Chemistry Portal. (n.d.).

- BenchChem. (n.d.). A Comparative Guide to Cross-Coupling Reactions for 4-(Benzyloxy)-2-bromo-1-fluorobenzene.

- Grokipedia. (n.d.).

- BenchChem. (2025). Application Note: A Reliable Two-Step Synthesis of 1-Bromo-3-(bromomethyl)-2-chlorobenzene.

- Semantic Scholar. (n.d.). Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space.

- PubMed Central. (n.d.). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids.

- Wikipedia. (n.d.).

- Semantic Scholar. (n.d.).

- PubMed. (2024, September 20). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA.

- BenchChem. (2025). Application Notes: Utilizing 2-Bromo-4-fluorophenol in the Synthesis of Novel Enzyme Inhibitors.

- BenchChem. (2025). Application Notes and Protocols: The Use of 1-Bromo-3-(bromomethyl)-2-chlorobenzene in Agrochemical Synthesis.

- BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of 1-Bromo-3-(bromomethyl)-2-chlorobenzene.

- Synthesis of (E)

- Google Patents. (n.d.).

- National Institutes of Health. (2024, December 9).

- (2020, May 24). Which of the following is the best method for synthesis of 1 - bromo -3- chlorobenzene?

- National Institutes of Health. (n.d.). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl)

- PubMed. (n.d.). Investigation of the role of the 2',3'-epoxidation pathway in the bioactivation and genotoxicity of dietary allylbenzene analogs.

- Chegg.com. (2023, April 19). Solved Devise a synthesis of 1-bromo-3-chlorobenzene.

Sources

An In-depth Technical Guide to 1-(Benzyloxy)-2-bromo-3-chlorobenzene: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: Unveiling a Versatile Synthetic Scaffold

1-(Benzyloxy)-2-bromo-3-chlorobenzene (CAS No. 1426958-43-1) is a polysubstituted aromatic compound characterized by a benzene ring functionalized with a benzyloxy group, a bromine atom, and a chlorine atom in a specific 1,2,3-substitution pattern. The presence of multiple reactive sites—the benzyloxy ether linkage and two distinct halogen atoms—renders this molecule a valuable and versatile intermediate for constructing more complex molecular architectures. The differential reactivity of the bromine and chlorine atoms, coupled with the potential for ether cleavage, offers synthetic chemists a powerful tool for regioselective modifications and the introduction of diverse functional groups.